molecular formula C10H14ClNO2S B14607347 (2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride CAS No. 59321-39-0

(2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride

Cat. No.: B14607347
CAS No.: 59321-39-0
M. Wt: 247.74 g/mol
InChI Key: XFNYJFNCDDQOSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride is a chemical compound that features a unique combination of functional groups, including a sulfanium ion and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride typically involves the reaction of 2,5-dioxopyrrolidin-1-yl chloride with di(prop-2-en-1-yl)sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, converting them to hydroxyl groups.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrrolidinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride involves its interaction with various molecular targets. The sulfanium ion can interact with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The compound’s ability to undergo oxidation and reduction reactions also allows it to participate in redox processes within cells, potentially affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

  • (2,5-Dioxopyrrolidin-1-yl)ethylsulfanium chloride
  • (2,5-Dioxopyrrolidin-1-yl)methylsulfanium chloride
  • (2,5-Dioxopyrrolidin-1-yl)propylsulfanium chloride

Comparison: Compared to its analogs, (2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride is unique due to the presence of two prop-2-en-1-yl groups, which can enhance its reactivity and potential applications. The additional alkene functionality allows for further chemical modifications, making it a versatile compound in synthetic chemistry and materials science.

Properties

CAS No.

59321-39-0

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl)-bis(prop-2-enyl)sulfanium;chloride

InChI

InChI=1S/C10H14NO2S.ClH/c1-3-7-14(8-4-2)11-9(12)5-6-10(11)13;/h3-4H,1-2,5-8H2;1H/q+1;/p-1

InChI Key

XFNYJFNCDDQOSV-UHFFFAOYSA-M

Canonical SMILES

C=CC[S+](CC=C)N1C(=O)CCC1=O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.